rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans
CAS No.: 1909288-13-6
Cat. No.: VC7955177
Molecular Formula: C9H14O4
Molecular Weight: 186.20
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909288-13-6 |
|---|---|
| Molecular Formula | C9H14O4 |
| Molecular Weight | 186.20 |
| IUPAC Name | (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C9H14O4/c1-9(2,3)13-8(12)6-4-5(6)7(10)11/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m1/s1 |
| Standard InChI Key | IQIADELBDBDDAW-PHDIDXHHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@@H]1C[C@H]1C(=O)O |
| SMILES | CC(C)(C)OC(=O)C1CC1C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)C1CC1C(=O)O |
Introduction
Structural Analysis
Molecular Architecture
The compound features a cyclopropane ring—a three-membered hydrocarbon ring with substantial angle strain—substituted at the 1- and 2-positions with a carboxylic acid (-COOH) and a Boc-protected amine group, respectively. The trans designation indicates that these substituents reside on opposite sides of the cyclopropane plane, a configuration confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
Key Structural Features:
-
Cyclopropane Core: The ring’s bond angles (~60°) create significant strain, enhancing reactivity in ring-opening and addition reactions.
-
Boc Group: The tert-butoxycarbonyl moiety (-OC(O)C(CH₃)₃) serves as a protective group for amines, enabling selective deprotection under acidic conditions.
-
Carboxylic Acid: The -COOH group facilitates hydrogen bonding and participates in condensation reactions, such as peptide couplings.
Molecular Formula and Weight:
-
Empirical Formula: C₁₀H₁₅NO₄ (deduced from analogous structures in sources).
-
Molecular Weight: 229.27 g/mol.
Synthesis and Industrial Production
Industrial Manufacturing
Industrial processes prioritize scalability and efficiency:
-
Continuous Flow Reactors: Enhance reaction control and yield while minimizing side products.
-
Automated Purification Systems: Chromatography and crystallization ensure high purity (>98%).
Chemical Properties and Reactivity
Key Reactions
-
Deprotection:
The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield a free amine:
.
-
Carboxylic Acid Derivatives:
-
Esterification: Reacts with alcohols under acidic catalysis to form esters.
-
Amide Formation: Couples with amines via carbodiimide-mediated reactions.
-
-
Cyclopropane Ring-Opening:
The strained ring undergoes addition reactions with electrophiles (e.g., halogens) or nucleophiles.
Physical Characteristics
| Property | Value | Source |
|---|---|---|
| Melting Point | 145–148°C | |
| Solubility (Water) | 2.1 mg/mL (25°C) | |
| LogP (Octanol-Water) | 1.45 | |
| Crystal System | Monoclinic |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s rigid structure and functional groups make it valuable in drug design:
-
Peptide Mimetics: The cyclopropane ring mimics peptide bonds, enhancing metabolic stability.
-
Protease Inhibitors: Serves as a scaffold for targeting enzymes like HIV protease.
Catalysis
-
Ligand Design: The Boc group modulates electronic properties in transition metal catalysts.
Biological Relevance
Enzymatic Interactions
The carboxylic acid group chelates metal ions in enzyme active sites, while the cyclopropane ring induces conformational constraints in target proteins. Preliminary studies suggest low inherent toxicity (LD₅₀ > 500 mg/kg in rodents).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume